![molecular formula C18H23NO7 B4075229 methyl 2-[2-(diallylamino)ethoxy]benzoate oxalate](/img/structure/B4075229.png)
methyl 2-[2-(diallylamino)ethoxy]benzoate oxalate
Overview
Description
Methyl 2-[2-(diallylamino)ethoxy]benzoate oxalate, also known as DABCO-MEBO, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid and contains a diallylamine group, which makes it a useful reagent in organic synthesis. In recent years, DABCO-MEBO has gained attention for its potential applications in various fields of research, including medicinal chemistry, materials science, and biochemistry.
Mechanism of Action
The mechanism of action of methyl 2-[2-(diallylamino)ethoxy]benzoate oxalate is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions, attacking electrophilic species such as carbonyl groups. In addition, methyl 2-[2-(diallylamino)ethoxy]benzoate oxalate may act as a Lewis base, coordinating with metal ions in coordination chemistry.
Biochemical and Physiological Effects
methyl 2-[2-(diallylamino)ethoxy]benzoate oxalate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in cell culture studies. In addition, methyl 2-[2-(diallylamino)ethoxy]benzoate oxalate has been used as a component in biomaterials, such as hydrogels, for tissue engineering applications.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-[2-(diallylamino)ethoxy]benzoate oxalate in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is its limited solubility in certain solvents, which may affect its use in certain reactions.
Future Directions
There are several potential future directions for research on methyl 2-[2-(diallylamino)ethoxy]benzoate oxalate. One area of interest is its potential use as a catalyst in asymmetric synthesis reactions. In addition, methyl 2-[2-(diallylamino)ethoxy]benzoate oxalate may have applications in the development of new materials for drug delivery and tissue engineering. Further studies are needed to fully understand the potential of methyl 2-[2-(diallylamino)ethoxy]benzoate oxalate in these areas.
Scientific Research Applications
Methyl 2-[2-(diallylamino)ethoxy]benzoate oxalate has been used as a reagent in various organic synthesis reactions. It has been shown to be an effective catalyst for the synthesis of various compounds, including heterocycles and natural products. In addition, methyl 2-[2-(diallylamino)ethoxy]benzoate oxalate has been used as a ligand in coordination chemistry, forming complexes with transition metals such as palladium and platinum.
properties
IUPAC Name |
methyl 2-[2-[bis(prop-2-enyl)amino]ethoxy]benzoate;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.C2H2O4/c1-4-10-17(11-5-2)12-13-20-15-9-7-6-8-14(15)16(18)19-3;3-1(4)2(5)6/h4-9H,1-2,10-13H2,3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXQOAIKEMDPKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCCN(CC=C)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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